molecular formula C9H6O2 B103500 (2,3-d)-Furocycloheptatrienone CAS No. 18895-06-2

(2,3-d)-Furocycloheptatrienone

Cat. No.: B103500
CAS No.: 18895-06-2
M. Wt: 146.14 g/mol
InChI Key: UDTGOPLYKGNTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-d)-Furocycloheptatrienone is a fused bicyclic organic compound characterized by a furan ring (oxygen-containing five-membered heterocycle) fused to a cycloheptatrienone system—a seven-membered carbocyclic ring with three conjugated double bonds and a ketone group.

Properties

CAS No.

18895-06-2

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

cyclohepta[c]furan-6-one

InChI

InChI=1S/C9H6O2/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H

InChI Key

UDTGOPLYKGNTOA-UHFFFAOYSA-N

SMILES

C1=CC2=COC=C2C=CC1=O

Canonical SMILES

C1=CC2=COC=C2C=CC1=O

Other CAS No.

18895-06-2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Electronic Properties: The ketone group in this compound distinguishes it from sulfur- or nitrogen-containing analogs (e.g., thieno[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines). This electron-withdrawing group increases electrophilicity, making the compound more reactive toward nucleophiles compared to saturated systems like fused cycloheptane derivatives . Furan’s oxygen atom contributes to moderate aromaticity, but the cycloheptatrienone’s conjugation may disrupt full aromatic stabilization, leading to unique redox properties .

Reactivity and Stability: Unlike saturated cycloheptane-fused systems (e.g., Fig. 12H), the conjugated double bonds in cycloheptatrienone may facilitate Diels-Alder reactions or Michael additions. Compared to pyrimidine-fused compounds (Fig.

Hypothetical Applications: The ketone moiety suggests utility as a synthetic intermediate for functionalizing larger aromatic systems. Structural parallels to bioactive pyrimidine derivatives (e.g., Fig.

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